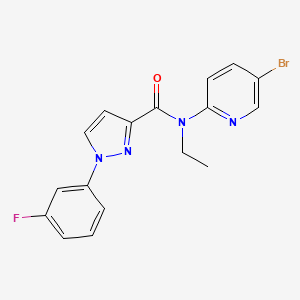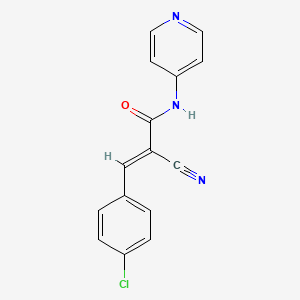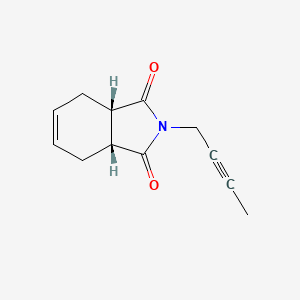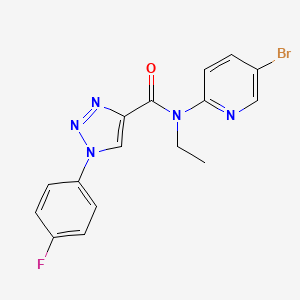
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively researched for its potential as a cancer treatment. It was first synthesized by Bayer AG in the late 1990s and has since been studied for its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 works by inhibiting the activity of Raf kinase and VEGFR. Raf kinase is a protein that plays a key role in the signaling pathways that control cell growth and division. VEGFR is a protein that is involved in the growth of new blood vessels, which are necessary for tumors to grow and spread. By inhibiting these proteins, this compound 43-9006 can slow or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several proteins involved in cancer growth and spread, as well as induce apoptosis (cell death) in cancer cells. It can also inhibit the growth of new blood vessels, which can help to starve tumors of the nutrients they need to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the signaling pathways involved in cancer growth and spread. However, one limitation of using this compound 43-9006 is that it can be toxic to normal cells as well as cancer cells. This can make it difficult to use in experiments that require the selective targeting of cancer cells.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006. One area of interest is the development of new drugs that are based on the structure of this compound 43-9006 but have improved selectivity and reduced toxicity. Another area of interest is the use of this compound 43-9006 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the use of this compound 43-9006 in the treatment of other diseases, such as liver and kidney diseases.
Métodos De Síntesis
The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 involves several steps, starting with the reaction of 2-bromo-5-nitropyridine with ethylamine to form N-ethyl-2-bromo-5-nitropyridin-2-amine. This compound is then reacted with 3-fluoroaniline to form N-ethyl-2-(5-bromo-2-pyridylamino)-5-fluorobenzamide. Finally, this compound is reacted with hydrazine to form this compound 43-9006.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the activity of several proteins that are involved in the growth and spread of cancer cells, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition can lead to decreased tumor growth and increased patient survival rates.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c1-2-22(16-7-6-12(18)11-20-16)17(24)15-8-9-23(21-15)14-5-3-4-13(19)10-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKEIKRXDUAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)

![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
